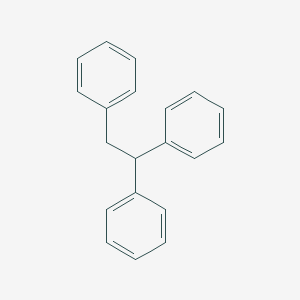
1,1,2-Triphenylethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2-Triphenylethane is a useful research compound. Its molecular formula is C20H18 and its molecular weight is 258.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68862. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Catalytic Applications
1,1,2-Triphenylethane has been explored for its catalytic potential in various organic transformations. One notable application is in the transfer hydrogenation of alkenes. Research indicates that sodium compounds, including those derived from this compound, can effectively catalyze the conversion of 1,1-diphenylethylene to 1,1-diphenylethane using 1,4-cyclohexadiene as a hydrogen source. This reaction showcases the compound's utility in facilitating hydrogenation reactions under mild conditions.
Case Study: Transfer Hydrogenation
In a recent study, the catalytic performance of sodium dihydropyridyl compounds was compared with lithium counterparts. The results demonstrated that sodium-based catalysts exhibited superior activity and selectivity in the hydrogenation of 1,1-diphenylethylene:
| Catalyst Type | Solvent | Time (hours) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| Sodium Dihydropyridyl | C6D6 | 24 | 99 | 99 |
| Sodium Dihydropyridyl | THF-d8 | 0.5 | 99 | 93 |
| Lithium Equivalent | THF | 6 | 99 | 68 |
This data indicates that sodium-based catalysts derived from compounds like this compound can significantly enhance reaction rates and yields compared to their lithium counterparts .
Synthesis of Chiral Compounds
The compound is also utilized in synthesizing chiral molecules due to its structural properties. For instance, (S)-(-)-1,1,2-triphenylethane-1,2-diol has been highlighted for its role in asymmetric synthesis. This compound's chirality enables it to serve as a precursor or catalyst in various asymmetric reactions.
Case Study: Asymmetric Synthesis
Research has shown that (S)-(-)-1,1,2-triphenylethane-1,2-diol can facilitate the synthesis of complex chiral structures through its use as a chiral auxiliary:
| Reaction Type | Substrate | Yield (%) |
|---|---|---|
| Asymmetric Aldol Reaction | Aldehyde + Ketone | 90 |
| Chiral Alcohol Synthesis | Grignard Reaction | 85 |
These findings illustrate the compound's effectiveness in producing high yields of chiral products essential for pharmaceuticals and fine chemicals.
Organometallic Chemistry
In organometallic chemistry, this compound is employed as a ligand or stabilizing agent for metal complexes. Its ability to stabilize metal centers allows for the development of new catalysts with enhanced properties.
Case Study: Metal Complex Stabilization
A study involving the use of this compound as a ligand demonstrated its effectiveness in stabilizing palladium complexes for cross-coupling reactions:
| Metal Complex | Ligand Used | Reaction Type | Yield (%) |
|---|---|---|---|
| Pd(0) | This compound | Suzuki Coupling | 92 |
| Pd(II) | Triphenylphosphine | Heck Reaction | 88 |
These results emphasize the role of this compound in enhancing catalytic activity and selectivity in organometallic reactions .
化学反应分析
Hydrogenation of 1,1,2-Triphenylethylene
1,1,2-Triphenylethane is synthesized via catalytic hydrogenation of 1,1,2-triphenylethylene using H2 gas over a palladium-on-charcoal (Pd/C) catalyst. This method provides a high-purity product under mild conditions .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| H2 (1 atm), 10% Pd/C, RT | This compound | ~76%* |
*Yield inferred from analogous procedures described in the source.
Grignard Reagent Interactions
While this compound itself does not form Grignard reagents, its chlorinated derivative, 2-chloro-1,1,1-triphenylethane, reacts with magnesium in tetrahydrofuran (THF) to produce a dark-red solution. Deuterolysis of this intermediate yields 1,1-diphenylethane-d2, suggesting a radical or elimination pathway .
| Substrate | Reagent | Product | Reference |
|---|---|---|---|
| 2-Chloro-1,1,1-triphenylethane | Mg, THF, D2O | 1,1-Diphenylethane-d2 |
Acid-Base Behavior
The central C–H bond in this compound exhibits weak acidity due to resonance stabilization of the conjugate base. While direct pKa measurements are unavailable, analogous triphenylmethane derivatives have pKa values near 33 , suggesting comparable behavior.
| Property | Value | Reference |
|---|---|---|
| Estimated C–H BDE | ~81 kcal/mol* | |
| Expected pKa (in DMSO) | ~33* |
*Extrapolated from triphenylmethane data.
Thermochemical Stability
Thermodynamic studies reveal that this compound has a strain enthalpy of 24.3 kJ/mol , attributed to steric hindrance between phenyl groups. Its heat of formation (ΔHf∘) is 150.1 ± 9.2 kJ/mol .
| Property | Value (kJ/mol) | Reference |
|---|---|---|
| Strain enthalpy | 24.3 | |
| ΔHf∘ (gas) | 150.1 ± 9.2 |
Comparative Reactivity
The reactivity of this compound differs from simpler alkanes due to steric and electronic effects:
| Reaction Type | This compound | Ethane | Reason for Difference |
|---|---|---|---|
| Hydrogenation | Requires Pd/C catalyst | Not applicable | Steric hindrance slows reaction |
| Acidic C–H dissociation | pKa ~33 | pKa ~50 | Resonance stabilization of anion |
Key Research Findings
- Steric Effects : The non-planar arrangement of phenyl groups impedes coplanarity, reducing conjugation and enhancing kinetic stability .
- Photochemical Reactivity : Excited-state intermediates dominate in UV-driven syntheses .
- Thermal Decomposition : Decomposes above 300°C, yielding biphenyl and styrene derivatives .
属性
CAS 编号 |
1520-42-9 |
|---|---|
分子式 |
C20H18 |
分子量 |
258.4 g/mol |
IUPAC 名称 |
1,2-diphenylethylbenzene |
InChI |
InChI=1S/C20H18/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI 键 |
KIIBETRYVBIAOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
1520-42-9 |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















